1,5-a-L-Arabinotetraose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

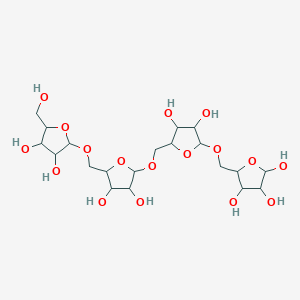

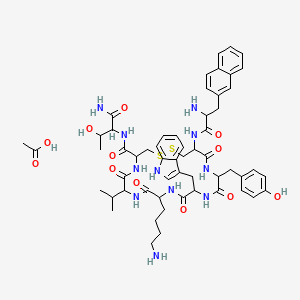

1,5-a-L-Arabinotetraose: is a tetrasaccharide composed of four arabinose units linked by α-1,5-glycosidic bonds. It is a type of oligosaccharide that plays a significant role in the structure and function of plant cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-a-L-Arabinotetraose can be synthesized through enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme endo-1,5-α-L-arabinanase cleaves the α-1,5-glycosidic bonds in arabinan to produce this compound . This process typically involves the use of purified enzymes under controlled conditions of pH and temperature to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound involves the extraction of arabinan from plant sources such as sugar beet and wheat. The extracted arabinan is then subjected to enzymatic hydrolysis using endo-1,5-α-L-arabinanase. The resulting this compound is purified through techniques such as chromatography to achieve high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,5-a-L-Arabinotetraose undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by enzymes such as α-L-arabinofuranosidase, resulting in the formation of arabinose units.

Oxidation: Can be oxidized to produce corresponding aldonic acids under specific conditions.

Glycosylation: Can be glycosylated to form more complex oligosaccharides or polysaccharides.

Common Reagents and Conditions:

Enzymatic Hydrolysis: Uses specific enzymes like endo-1,5-α-L-arabinanase and α-L-arabinofuranosidase under optimal pH and temperature conditions.

Oxidation: Typically involves oxidizing agents such as periodate under controlled conditions.

Glycosylation: Uses glycosyl donors and acceptors in the presence of catalysts like glycosyltransferases.

Major Products:

Arabinose: Produced through enzymatic hydrolysis.

Aldonic Acids: Formed through oxidation reactions.

Complex Oligosaccharides: Result from glycosylation reactions.

Scientific Research Applications

1,5-a-L-Arabinotetraose has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the structure and function of plant cell wall polysaccharides.

Biology: Investigated for its role in plant growth and development, particularly in cell wall remodeling.

Medicine: Explored for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.

Industry: Utilized in the production of biofuels and biodegradable materials due to its renewable nature.

Mechanism of Action

The mechanism of action of 1,5-a-L-Arabinotetraose involves its interaction with specific enzymes and receptors in biological systems. For example, in plant cell walls, it is hydrolyzed by endo-1,5-α-L-arabinanase to release arabinose units, which are then utilized in various metabolic pathways . In the human gut, it may act as a prebiotic, promoting the growth of beneficial bacteria by serving as a substrate for fermentation .

Comparison with Similar Compounds

1,5-a-L-Arabinopentaose: A pentasaccharide with one additional arabinose unit compared to 1,5-a-L-Arabinotetraose.

1,5-a-L-Arabinotriose: A trisaccharide with one fewer arabinose unit.

Arabinoxylan: A complex polysaccharide containing both arabinose and xylose units.

Uniqueness: this compound is unique due to its specific α-1,5-glycosidic linkages, which confer distinct structural and functional properties. Its relatively simple structure compared to larger polysaccharides makes it an ideal model compound for studying the enzymatic degradation of arabinans and the role of arabinose-containing oligosaccharides in biological systems .

Properties

IUPAC Name |

5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O17/c21-1-5-9(22)14(27)18(35-5)32-3-7-11(24)16(29)20(37-7)33-4-8-12(25)15(28)19(36-8)31-2-6-10(23)13(26)17(30)34-6/h5-30H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRHYGKXBFFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid](/img/structure/B12312694.png)

![2-amino-N-[1-[[2-[[1-(2-hydroxyethylamino)-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12312721.png)

![[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12312729.png)

![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)

![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)

![Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12312778.png)